N-ethyl-6-methyl-2-(4-{thieno[3,2-c]pyridin-4-yl}piperazin-1-yl)pyrimidin-4-amine
Description
N-ethyl-6-methyl-2-(4-{thieno[3,2-c]pyridin-4-yl}piperazin-1-yl)pyrimidin-4-amine is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a pyrimidine core substituted with a thieno[3,2-c]pyridine moiety and a piperazine ring. It is of significant interest in medicinal chemistry due to its potential biological activities.
Properties
Molecular Formula |
C18H22N6S |
|---|---|
Molecular Weight |
354.5 g/mol |
IUPAC Name |
N-ethyl-6-methyl-2-(4-thieno[3,2-c]pyridin-4-ylpiperazin-1-yl)pyrimidin-4-amine |
InChI |
InChI=1S/C18H22N6S/c1-3-19-16-12-13(2)21-18(22-16)24-9-7-23(8-10-24)17-14-5-11-25-15(14)4-6-20-17/h4-6,11-12H,3,7-10H2,1-2H3,(H,19,21,22) |
InChI Key |
NJWMMEBUMUBJBT-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=NC(=NC(=C1)C)N2CCN(CC2)C3=NC=CC4=C3C=CS4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-6-methyl-2-(4-{thieno[3,2-c]pyridin-4-yl}piperazin-1-yl)pyrimidin-4-amine typically involves multi-step reactions starting from readily available precursors. One common route involves the following steps:
Formation of Thieno[3,2-c]pyridine: This can be achieved by cyclization of 3-amino-thiophene-2-carboxylate derivatives using reagents such as formic acid or triethyl orthoformate.
Piperazine Substitution: The thieno[3,2-c]pyridine intermediate is then reacted with piperazine under reflux conditions in the presence of a base like potassium carbonate.
Pyrimidine Core Formation: The final step involves the formation of the pyrimidine core by reacting the intermediate with appropriate reagents under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-ethyl-6-methyl-2-(4-{thieno[3,2-c]pyridin-4-yl}piperazin-1-yl)pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride to reduce any nitro or carbonyl groups present.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine and pyrimidine rings, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the piperazine or pyrimidine rings.
Scientific Research Applications
N-ethyl-6-methyl-2-(4-{thieno[3,2-c]pyridin-4-yl}piperazin-1-yl)pyrimidin-4-amine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Biological Research: The compound is used in studies to understand its effects on cellular pathways and its potential as a lead compound for drug development.
Chemical Biology: It serves as a tool compound to probe the function of specific proteins and enzymes in biological systems.
Industrial Applications: The compound may be used in the development of new materials or as a precursor in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N-ethyl-6-methyl-2-(4-{thieno[3,2-c]pyridin-4-yl}piperazin-1-yl)pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The thieno[3,2-c]pyridine moiety is known to interact with kinase enzymes, potentially inhibiting their activity. The piperazine ring can enhance the compound’s binding affinity and selectivity for its targets. The pyrimidine core may also contribute to the compound’s overall biological activity by stabilizing its interaction with the target proteins.
Comparison with Similar Compounds
Similar Compounds
Thieno[3,2-c]pyridine derivatives: These compounds share the thieno[3,2-c]pyridine moiety and are known for their diverse biological activities.
Piperazine derivatives: Compounds containing the piperazine ring are widely studied for their pharmacological properties.
Pyrimidine derivatives: Pyrimidine-based compounds are common in medicinal chemistry due to their role in various biological processes.
Uniqueness
N-ethyl-6-methyl-2-(4-{thieno[3,2-c]pyridin-4-yl}piperazin-1-yl)pyrimidin-4-amine is unique due to its combination of three distinct pharmacophores: the thieno[3,2-c]pyridine, piperazine, and pyrimidine moieties. This unique structure allows it to interact with multiple biological targets, potentially leading to a broad spectrum of biological activities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
